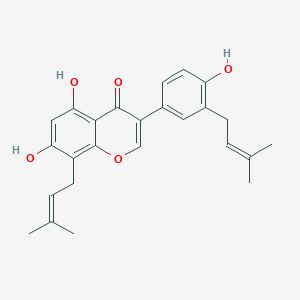

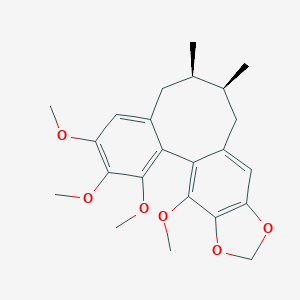

Isolupalbigenin

説明

Isolupalbigenin is a member of isoflavones . It is extracted from the leaves of Cudrania tricuspidata . It has shown promising cytotoxic effects toward HL-60 cells .

Synthesis Analysis

Isolupalbigenin is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .Molecular Structure Analysis

The molecular formula of Isolupalbigenin is C25H26O5 . Its molecular weight is 406.47 .Chemical Reactions Analysis

Isolupalbigenin has shown in vitro inhibitory activity toward human glyoxalase I . It also shows two different antibacterial activities against MRSA: direct growth inhibition and intensification of methicillin sensitivity .Physical And Chemical Properties Analysis

Isolupalbigenin has a boiling point of 621.5±55.0 °C (Predicted), a density of 1.246±0.06 g/cm3 (Predicted), and a pKa of 6.53±0.20 (Predicted) .科学的研究の応用

1. Anti-Proliferative Activity in Human Leukemia Cells

Isolupalbigenin has demonstrated significant anti-proliferative activity against HL-60 human leukemia cells. This effect is attributed to its inhibition of the enzyme glyoxalase I (GLO I), leading to the accumulation of apoptosis-inducible methylglyoxal in tumor cells, which induces cell apoptosis (Hikita et al., 2015).

2. Isolation from Erythrina Vogelii

Isolupalbigenin has been isolated from Erythrina vogelii, along with other prenylated isoflavonoids. This work contributes to understanding the chemical composition of Erythrina species and aids in the identification of potentially bioactive compounds (Queiroz et al., 2002).

3. Inhibitory Activity on Human Glyoxalase I

Isolupalbigenin, due to its two prenyl groups, has shown the highest inhibitory activity toward human glyoxalase I among compounds isolated from the stem bark of Erythrina poeppigiana. This activity suggests potential therapeutic applications in targeting this enzyme for disease treatment (Hikita et al., 2014).

4. Antibacterial Activity in Maclura Cochinchinensis

Isolupalbigenin, identified in Maclura cochinchinensis, exhibited strong antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus, suggesting its potential as an antibacterial agent (Polbuppha et al., 2021).

5. Antibacterial and Gastroprotective Activities

Isolupalbigenin, among other isoflavones isolated from Azorella madreporica, has been evaluated for antibacterial and gastroprotective activities. This research expands the knowledge of potential therapeutic applications of isolupalbigenin in treating gastrointestinal disorders and infections (Quesada et al., 2012).

将来の方向性

Isolupalbigenin shows promising cytotoxic effects toward HL-60 cells and has in vitro inhibitory activity toward human glyoxalase I . It also shows two different antibacterial activities against MRSA: direct growth inhibition and intensification of methicillin sensitivity . These properties suggest that it could lead to the development of compounds for new approaches against MRSA infection .

特性

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJPTJQFJYNFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isolupalbigenin | |

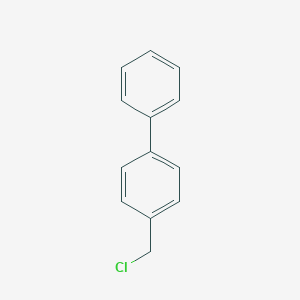

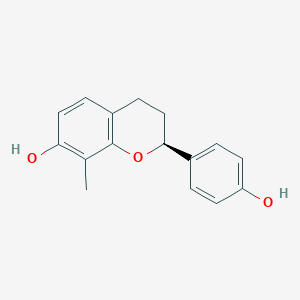

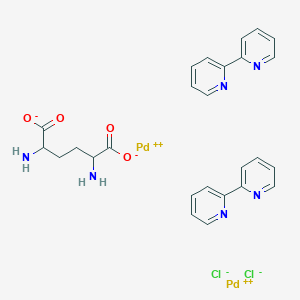

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)

![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)

![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)